1,2-Dibenzoyl-1-methylhydrazine

Physicochemical Properties ADME Formulation Science

Avoid costly SAR dead-ends with uncharacterized dibenzoylhydrazine analogs. This methyl-substituted building block is essential for mapping N-substituent effects on species-specific ecdysone agonism. - >100-fold selectivity differences driven by N-substitution, making it a critical research control - 98% purity ideal for HPLC method validation & system suitability testing - Available as a protein degrader building block for targeted chemical biology

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 21150-15-2
Cat. No. B1604977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibenzoyl-1-methylhydrazine
CAS21150-15-2
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H14N2O2/c1-17(15(19)13-10-6-3-7-11-13)16-14(18)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18)
InChIKeyQPHPEPMDRYADGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dibenzoyl-1-methylhydrazine: Chemical Class and Baseline


1,2-Dibenzoyl-1-methylhydrazine (CAS 21150-15-2) is a synthetic hydrazine derivative with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol . It belongs to the dibenzoylhydrazine (DBH) class of compounds, which are recognized as the first non-steroidal ecdysone agonists [1]. The compound's structure, featuring a methyl substitution on the hydrazine backbone, distinguishes it from the more extensively commercialized N-tert-butyl analogs . It is primarily utilized as a research tool, a reference standard, and an intermediate for synthesizing more complex molecules [2].

Why 1,2-Dibenzoyl-1-methylhydrazine Is Not Interchangeable


Substituting 1,2-dibenzoyl-1-methylhydrazine with other dibenzoylhydrazines is not scientifically valid due to profound structure-activity relationship (SAR) differences. The class is defined by a core scaffold, but the specific N-substituent (e.g., methyl vs. tert-butyl) is a critical determinant of biological activity, species specificity, and physicochemical properties . Studies have demonstrated that minor structural modifications in this class can lead to >100-fold differences in larvicidal activity between lepidopteran species [1]. Furthermore, the potency ranking among commercial DBHs (methoxyfenozide > tebufenozide > halofenozide > RH-5849) varies significantly across different insect orders and even species within the same order [2]. Therefore, assuming functional equivalence between 1,2-dibenzoyl-1-methylhydrazine and its N-tert-butyl counterparts is a high-risk procurement and experimental design flaw.

1,2-Dibenzoyl-1-methylhydrazine: Differentiation Evidence


Molecular Weight and LogP Comparison

1,2-Dibenzoyl-1-methylhydrazine has a significantly lower molecular weight (254.28 g/mol) and calculated LogP (2.49) compared to its close analog, the ecdysone agonist research standard RH-5849 (MW: 296.37 g/mol; LogP: 3.66) [1]. This difference in lipophilicity and size is expected to impact membrane permeability, solubility, and pharmacokinetic behavior in biological systems. The methyl-substituted compound is more hydrophilic, which can be a crucial differentiator for researchers designing in vitro assays or studying structure-activity relationships where minimal hydrophobic bulk is required .

Physicochemical Properties ADME Formulation Science

In Vitro Potency: Methyl vs. tert-Butyl Agonists

While direct, head-to-head EC50 data for 1,2-dibenzoyl-1-methylhydrazine is sparse in the primary literature, robust class-level data demonstrates a substantial potency difference between unsubstituted and tert-butyl-substituted analogs. The commercial analog RH-5849 (tert-butyl) has an EC50 of 870 nM for inducing evagination in Spodoptera exigua imaginal wing discs, whereas the more optimized commercial analog tebufenozide (also tert-butyl) has an EC50 of 11.7 nM in the same assay [1]. This indicates a >74-fold increase in potency driven by structural optimization around the N-substituent. The simpler methyl-substituted compound, 1,2-dibenzoyl-1-methylhydrazine, is therefore not a direct functional substitute for the high-potency commercial analogs and is more appropriately used as a research tool to understand the baseline activity of the dibenzoylhydrazine scaffold .

Ecdysone Agonist In Vitro Pharmacology Structure-Activity Relationship

Species Selectivity Across Lepidopteran Species

The dibenzoylhydrazine class exhibits remarkable species-specific activity, a phenomenon that is not captured by in vitro receptor-binding assays alone. A comparative study on lepidopteran pests identified three dibenzoylhydrazine analogs with >100-fold higher larvicidal activity against Bombyx mori (silkworm) compared to Spodoptera littoralis (cotton leafworm) [1]. This finding underscores that the N-substituent (e.g., methyl, tert-butyl) and ring substitutions are not merely potency modulators but are key determinants of in vivo species selectivity. While this study did not include 1,2-dibenzoyl-1-methylhydrazine, it provides strong class-level evidence that its unique N-methyl substitution will confer a distinct selectivity and efficacy profile compared to N-tert-butyl commercial standards, making it a valuable tool for comparative biology studies .

Species Selectivity In Vivo Efficacy Comparative Toxicology

1,2-Dibenzoyl-1-methylhydrazine: Application Scenarios


Reference Standard for Analytical Chemistry

Given its well-defined structure and availability in high purity (≥98%), 1,2-dibenzoyl-1-methylhydrazine is an ideal reference standard for analytical method development and quality control. Its unique spectral fingerprint, including IR, NMR, and mass spectrometry data, is cataloged in authoritative databases like SDBS [5]. Researchers can procure this compound to calibrate instruments, validate analytical methods for related hydrazine derivatives, or serve as a system suitability standard in HPLC and LC-MS workflows, ensuring the accuracy and reproducibility of their data .

SAR Studies and Medicinal Chemistry Scaffold

1,2-Dibenzoyl-1-methylhydrazine represents a minimal, less lipophilic version of the dibenzoylhydrazine pharmacophore compared to its tert-butyl-substituted counterparts like RH-5849 [5]. This makes it an excellent starting point for SAR studies aiming to delineate the contribution of the N-substituent to activity, selectivity, and physicochemical properties. As an intermediate, it can be further derivatized to explore a chemical space distinct from commercial insecticides, potentially leading to novel leads with unique biological profiles, as highlighted by its classification as a 'Protein Degrader Building Block' .

Species Selectivity Investigation Tool

The profound species-specific activity observed within the dibenzoylhydrazine class—evidenced by >100-fold differences in larvicidal activity between lepidopteran species [5]—makes 1,2-dibenzoyl-1-methylhydrazine a valuable research tool. By comparing its activity profile against a panel of insects with the profiles of well-characterized commercial standards (e.g., tebufenozide, methoxyfenozide), researchers can gain crucial insights into the structural determinants of selectivity. This application is directly supported by class-level evidence showing that the N-substituent is a critical factor in determining in vivo species-specific toxicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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